A Technical Guide to the Mechanism of Action of Human Mini Gastrin I
A Technical Guide to the Mechanism of Action of Human Mini Gastrin I
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Mini Gastrin I is a truncated form of the peptide hormone gastrin, comprising amino acids 5-17 of the parent molecule[1][2][3]. Its primary mechanism of action is initiated by high-affinity binding to and activation of the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor (GPCR)[4][5]. This interaction triggers a cascade of intracellular signaling events, predominantly through the Gq protein pathway, leading to downstream activation of phospholipase C, protein kinase C, and the mitogen-activated protein kinase (MAPK) pathway[6][7]. These signaling events culminate in various cellular responses, most notably the regulation of cell proliferation and the internalization of the ligand-receptor complex[6][8]. The overexpression of CCK2R in various malignancies, such as medullary thyroid carcinoma (MTC) and small cell lung cancer, has positioned Mini Gastrin I and its synthetic analogs as critical targeting vectors for peptide receptor radionuclide therapy (PRRT) and molecular imaging[4][5][9][10]. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
Core Mechanism: CCK2R Binding and Activation
The biological activity of Mini Gastrin I is contingent upon its specific binding to the CCK2R. The C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH₂) is the essential bioactive unit responsible for this high-affinity interaction[11]. Analogs of Mini Gastrin I are frequently conjugated with chelators like DOTA to enable radiolabeling for diagnostic and therapeutic applications. Despite these modifications, they retain a high affinity for the CCK2R, typically in the low nanomolar range.
Quantitative Data: Receptor Binding Affinity
The binding affinity of Mini Gastrin I analogs is typically quantified by the half-maximal inhibitory concentration (IC50), determined through competitive binding assays. Lower IC50 values indicate higher binding affinity.
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [4] |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [4] |
| DOTA-MGS1, MGS4, MG11 | A431-CCK2R | Comparable Affinities | [4] |
| Analog 1 | A431-CCK2R | 1.4 ± 0.6 | [12] |
| Analog 2 | A431-CCK2R | 0.6 ± 0.3 | [12] |
| Analog 3 | A431-CCK2R | 1.3 ± 0.8 | [12] |
| DOTA-MGS5 Analog | A431-CCK2R | 0.69 ± 0.09 | [13] |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [13] |
| [natGa]Ga-CP04 | A431-CCK2R(+) | 1.15 ± 0.39 | [14] |
| [natLu]Lu-CP04 | A431-CCK2R(+) | 1.02 ± 0.28 | [14] |
| DOTA-CCK-66 Analogs | AR42J | 3.6 – 6.0 | [15] |
Experimental Protocol: Competitive Binding Assay
This protocol outlines the methodology used to determine the IC50 values of Mini Gastrin I analogs.
Objective: To determine the binding affinity of unlabeled Mini Gastrin I analogs by measuring their ability to compete with a radiolabeled ligand for binding to the CCK2R.
Materials:
-
CCK2R-expressing cells (e.g., A431-CCK2R, AR42J)[4][12][14].
-
Radioligand (e.g., [125I]Tyr12-gastrin I, [90Y]Y-CP04)[4][14].
-
Unlabeled competitor peptides (Mini Gastrin I analogs) at increasing concentrations (e.g., 0.001-1,000 nM)[4].
-
Binding buffer (e.g., PBS with 0.5% BSA)[4].
-
Multi-well plates (e.g., 12-well or 24-well)[14].
-
Gamma counter.
Procedure:
-
Cell Seeding: Plate CCK2R-expressing cells in multi-well plates and culture until they reach near-confluence (e.g., 0.5-1.0 x 106 cells/well)[4][14].
-
Preparation: On the day of the experiment, wash the cells with an appropriate buffer.
-
Incubation: Add a constant concentration of the radioligand to each well along with increasing concentrations of the unlabeled competitor peptides. Incubate in triplicate at room temperature or 37°C[4][14].
-
Determination of Non-Specific Binding: A set of wells should contain the radioligand and a large excess of an unlabeled ligand (e.g., 1 µM pentagastrin) to determine non-specific binding[4].
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioactivity.
-
Cell Lysis & Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Downstream Signaling Pathways
Activation of the CCK2R by Mini Gastrin I initiates a signal transduction cascade that is primarily mediated by the heterotrimeric G-protein Gq.[6][7]. This cascade involves several key second messengers and protein kinases, ultimately leading to cellular responses like proliferation.
The key steps in the signaling pathway are:
-
Gq Protein Activation: Ligand-bound CCK2R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLCβ[6][7].
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6].
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol[6].
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate isoforms of PKC at the cell membrane[6].
-
MAPK Cascade Activation: Activated PKC can then phosphorylate and activate downstream effector proteins, including those in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which are crucial regulators of cell proliferation and survival[6].
Cellular Response: Receptor Internalization
A critical cellular response following the binding of Mini Gastrin I analogs to CCK2R is the rapid internalization of the receptor-ligand complex. This agonist-induced process is fundamental to the efficacy of PRRT, as it transports conjugated radionuclides inside the target cancer cell, delivering a cytotoxic radiation dose directly to the cell's interior.
Quantitative Data: Cellular Uptake
Cellular uptake studies measure the percentage of the total administered radiolabeled peptide that is internalized by the cells over time.
| Compound/Analog | Cell Line | Incubation Time | Internalized Fraction (%) | Reference |
| 111In-labeled Analogs (1, 2, 3) | A431-CCK2R | 15 min | >10 | [12] |
| 111In-labeled Analogs (1, 2, 3) | A431-CCK2R | 4 h | ≥60 | [12] |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 h | 15.2 ± 2.6 | [9] |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 h | 16.1 ± 1.9 | [9] |
| 177Lu-CP04 | A431-CCK2R | 2 h | 20.4 ± 1.0 | [9] |
| [68Ga]Ga-CP04 | A431-CCK2R(+) | 1 h | >70 | [14] |
| [177Lu]Lu-CP04 | A431-CCK2R(+) | 1 h | >70 | [14] |
| 111In-labeled MGS5 Analogs | A431-CCK2R | 4 h | 35.3 – 47.3 | [16] |
Experimental Protocol: Cell Internalization Assay
This protocol describes the methodology for quantifying the cellular uptake of radiolabeled Mini Gastrin I analogs.
Procedure:
-
Cell Culture: Seed CCK2R-positive cells (e.g., A431-CCK2R) in 6-well plates at a density of ~1.0 x 106 cells per well and grow for 48 hours[9][12].
-
Incubation: Wash cells and incubate them in triplicate with a known amount of the radiolabeled peptide (e.g., ~50,000 cpm, final concentration ~0.4 nM) for various time points at 37°C[4][9].
-
Determine Non-Specific Uptake: For control, incubate a parallel set of cells under blocking conditions (e.g., with 1 µM pentagastrin) or use mock-transfected cells lacking the receptor[4][9].
-
Separate Fractions: After incubation, stop the process by placing the plates on ice.
-
Collect the supernatant.
-
To separate membrane-bound from internalized radioactivity, briefly wash the cells with an ice-cold acid buffer (e.g., glycine buffer, pH 2.8). This step strips surface-bound ligands.
-
Collect this acidic wash, which represents the membrane-bound fraction.
-
-
Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., 1 M NaOH). This lysate contains the internalized radioligand fraction.
-
Quantification: Measure the radioactivity of the membrane-bound and internalized fractions using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total activity added to the well.
In Vivo Stability and Metabolism
A significant challenge for the clinical translation of Mini Gastrin I analogs is their susceptibility to enzymatic degradation in vivo.[4][13]. The native peptide is rapidly cleaved by proteases in the blood and kidneys.[12][17]. Consequently, extensive research has focused on developing stabilized analogs through site-specific amino acid substitutions (e.g., using D-amino acids, N-methylation) to enhance metabolic stability, thereby increasing tumor uptake and improving the tumor-to-kidney ratio[13][17][18].
Quantitative Data: In Vivo Stability
In vivo stability is assessed by measuring the percentage of intact radiolabeled peptide in various tissues and fluids at specific time points post-injection (p.i.).
| Compound/Analog | Tissue/Fluid | Time p.i. | Intact Peptide (%) | Reference |
| [111In]In-1 | Blood | 10 min | 80.0 ± 5.2 | [12] |
| [111In]In-2 | Blood | 10 min | 82.3 ± 1.8 | [12] |
| [111In]In-1 | Kidneys | 10 min | 23.4 ± 4.2 | [12] |
| [111In]In-2 | Kidneys | 10 min | 30.2 ± 0.5 | [12] |
| [177Lu]Lu-1 | Blood | 60 min | 56.6 | [17] |
| [177Lu]Lu-2 | Blood | 60 min | 79.1 | [17] |
| [177Lu]Lu-3 | Blood | 60 min | 63.5 | [17] |
| [177Lu]Lu-DOTA-MGS5 Analog | Blood | 60 min | >56 | [13] |
| [177Lu]Lu-DOTA-CCK-66 | Serum | 30 min | 78.5 ± 3.1 | [15] |
| [177Lu]Lu-DOTA-MGS5 | Serum | 30 min | 82.0 ± 0.1 | [15] |
Experimental Protocol: In Vivo Stability Analysis
Objective: To determine the metabolic stability of a radiolabeled Mini Gastrin I analog in an animal model.
Materials:
-
Radiolabeled peptide.
-
Anesthesia.
-
Equipment for blood and tissue collection.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
Procedure:
-
Injection: Administer a defined amount of the radiolabeled peptide intravenously to the mice.
-
Sample Collection: At predetermined time points (e.g., 10, 30, 60 minutes p.i.), anesthetize the mice and collect blood, urine, and key organs (kidneys, liver)[12][17].
-
Sample Processing:
-
For blood, immediately add a protease inhibitor and centrifuge to obtain plasma.
-
For tissues, homogenize in an appropriate buffer.
-
Precipitate proteins from plasma, urine, and tissue homogenates (e.g., with ethanol (B145695) or acetonitrile) and centrifuge to separate the peptide-containing supernatant from precipitated proteins.
-
-
Radio-HPLC Analysis: Inject the supernatant into a radio-HPLC system.
-
Data Analysis: Analyze the resulting radiochromatogram. The percentage of intact peptide is calculated by integrating the area of the peak corresponding to the intact peptide and dividing it by the total integrated area of all radioactive peaks (intact peptide + metabolites).
Conclusion
The mechanism of action of human Mini Gastrin I is centered on its function as a potent agonist for the cholecystokinin-2 receptor. This interaction initiates a well-defined Gq-protein-mediated signaling cascade that influences cellular functions, primarily cell proliferation. The agonist nature of this binding also induces receptor internalization, a process that is masterfully exploited in the field of nuclear medicine. By conjugating Mini Gastrin I analogs to radionuclides, the CCK2R serves as a molecular gateway to deliver cytotoxic radiation specifically to cancer cells that overexpress it. A thorough understanding of this mechanism—from receptor affinity and signal transduction to cellular uptake and in vivo metabolism—is paramount for the rational design of next-generation, stabilized Mini Gastrin I analogs with improved pharmacokinetic profiles for the diagnosis and treatment of CCK2R-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
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- 5. Therapeutic Response of CCKBR-Positive Tumors to Combinatory Treatment with Everolimus and the Radiolabeled Minigastrin Analogue [177Lu]Lu-PP-F11N | MDPI [mdpi.com]
- 6. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
